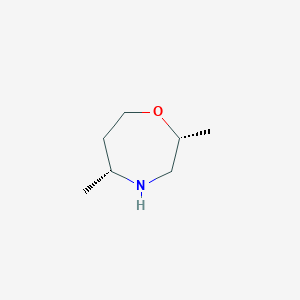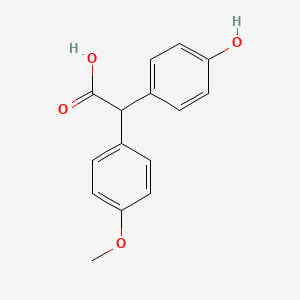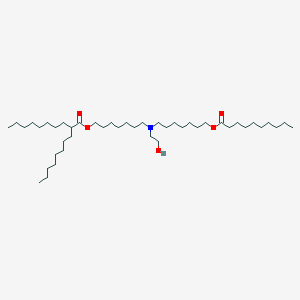
Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol is a complex organic compound that features a cyclopentanol core with a quinoline derivative attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol typically involves multi-step organic reactions. One possible route could involve the initial formation of the quinoline derivative, followed by its attachment to the cyclopentanol core through a series of coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol core can be oxidized to form a ketone.
Reduction: The quinoline derivative can be reduced to form different hydrogenated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including factors like temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a cyclopentanone derivative, while reduction could produce a fully hydrogenated quinoline-cyclopentanol compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, its pharmacokinetic properties, and its potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in fields such as polymer science, nanotechnology, or catalysis.
Mécanisme D'action
The mechanism of action of Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol might include other quinoline derivatives or cyclopentanol derivatives. Examples could be:
- 2-(6-methylquinolin-1-yl)cyclopentan-1-ol
- 2-(3,4-dihydroquinolin-1-yl)cyclopentan-1-ol
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both the quinoline and cyclopentanol moieties. This unique structure could confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H21NO |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
(1R,2R)-2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C15H21NO/c1-11-7-8-13-12(10-11)4-3-9-16(13)14-5-2-6-15(14)17/h7-8,10,14-15,17H,2-6,9H2,1H3/t14-,15-/m1/s1 |
Clé InChI |
MDZOWRWTYLRYDD-HUUCEWRRSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)N(CCC2)[C@@H]3CCC[C@H]3O |
SMILES canonique |
CC1=CC2=C(C=C1)N(CCC2)C3CCCC3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362537.png)
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one](/img/structure/B13362546.png)
![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362565.png)



![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B13362581.png)


![{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile](/img/structure/B13362594.png)
![4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13362602.png)

![6-(3-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362626.png)
![6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362637.png)
